molecular formula CH5N3S B042300 Thiosemicarbazide CAS No. 79-19-6

Thiosemicarbazide

Cat. No.: B042300
CAS No.: 79-19-6
M. Wt: 91.14 g/mol
InChI Key: BRWIZMBXBAOCCF-UHFFFAOYSA-N
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Description

Thiosemicarbazide (NH₂NHCSNH₂) is a sulfur-containing organic compound widely utilized as a precursor in medicinal chemistry for synthesizing bioactive derivatives. Its structure features a thioamide group (-NH-CS-NH₂) and an imine bond (-N=CH-), enabling versatile reactivity in condensation reactions with aldehydes/ketones to form thiosemicarbazones . These derivatives are pivotal in drug discovery due to their high synthetic yields, structural flexibility, and broad-spectrum bioactivities, including antimycobacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiosemicarbazide can be synthesized by the reaction of hydrazine hydrate with carbon disulfide, followed by the addition of hydrochloric acid. The reaction typically proceeds as follows:

CS2+N2H4H2OH2NC(S)NHNH2+H2O\text{CS}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{H}_2\text{NC(S)NHNH}_2 + \text{H}_2\text{O} CS2​+N2​H4​⋅H2​O→H2​NC(S)NHNH2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of hydrazine sulfate with ammonium thiocyanate. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion:

(NH2NH2)2SO4+NH4SCNH2NC(S)NHNH2+(NH4)2SO4\text{(NH}_2\text{NH}_2\text{)}_2\text{SO}_4 + \text{NH}_4\text{SCN} \rightarrow \text{H}_2\text{NC(S)NHNH}_2 + \text{(NH}_4\text{)}_2\text{SO}_4 (NH2​NH2​)2​SO4​+NH4​SCN→H2​NC(S)NHNH2​+(NH4​)2​SO4​

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form thiosemicarbazones.

    Substitution: It can react with aldehydes and ketones to form thiosemicarbazones.

    Cyclization: this compound can be cyclized to form triazoles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Aldehydes or ketones in the presence of an acid catalyst.

    Cyclization: Formylation agents to access triazoles.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Thiosemicarbazides and their derivatives are recognized for their biological activities, making them important intermediates in drug development. They exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Thiosemicarbazide derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, specific derivatives demonstrated anti-tubercular activity with minimal inhibitory concentrations as low as 0.39 μg/mL .
  • Anticancer Properties : Thiosemicarbazone derivatives, which are derived from this compound, have been extensively studied for their anticancer potential. They have shown significant activity against various cancer types such as lung, liver, and breast cancers. Notably, certain copper(II) complexes of thiosemicarbazones exhibited strong anti-tumor activity in vivo without significant toxicity .
  • Anti-inflammatory Effects : Some this compound derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Table 1: Biological Activities of this compound Derivatives

Activity TypeExample DerivativeTarget Organism/Cancer TypeIC50/Effectiveness
Antimicrobial4-Phenylthis compoundMycobacterium tuberculosis0.39 μg/mL
AnticancerCopper(II) thiosemicarbazoneLung cancer (A549 cells)0.20 mM
Anti-inflammatoryVarious derivativesInflammatory modelsVariable

Coordination Chemistry

Thiosemicarbazides are known for their strong coordinating abilities with metal ions. They serve as ligands in the formation of metal complexes, which can enhance the biological activity of the resulting compounds.

  • Metal Complexes : Thiosemicarbazides can form stable complexes with transition metals such as copper and zinc. These complexes often exhibit enhanced pharmacological properties compared to their parent compounds. For example, thiosemicarbazone metal complexes have shown improved anti-tumor activity due to their ability to chelate metal ions effectively .
  • Environmental Applications : Recently, this compound-linked covalent organic frameworks have been developed for the adsorption of heavy metals like Cu, Pb, and Cd from aqueous solutions, showcasing their utility in environmental remediation .

Table 2: Metal Complexes Derived from Thiosemicarbazides

Metal IonThis compound DerivativeApplication
Copper(II)Di-2-pyridyl ketone thiosemicarbazoneAntitumor agent
Zinc(II)Various thiosemicarbazonesEnvironmental remediation

Analytical Applications

Thiosemicarbazides are also employed in analytical chemistry due to their ability to form stable complexes with various metal ions.

  • Metal Ion Sensors : Thiosemicarbazides are utilized as mother molecules for designing metal-ion sensors due to their strong coordination properties. This application is crucial for detecting trace metals in environmental samples .

Case Studies

  • Antitubercular Activity Study : A study evaluated a series of this compound derivatives for their anti-mycobacterial activity against Mycobacterium bovis. The results indicated that specific derivatives exhibited promising anti-tubercular properties, highlighting the potential of these compounds in developing new tuberculosis treatments .
  • Anticancer Research : Research on thiosemicarbazone ligands demonstrated significant antitumor activity against lung tumor xenografts. These studies emphasized the importance of modifying the ligand structure to enhance biological activity while minimizing toxicity .
  • Environmental Remediation : The synthesis of this compound-linked covalent organic frameworks has been explored for heavy metal adsorption from water sources. This innovative approach demonstrates the compound's potential in addressing environmental pollution issues .

Mechanism of Action

Thiosemicarbazide exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Thiosemicarbazide derivatives are compared below with structurally related compounds, emphasizing their pharmacological profiles and mechanisms of action.

Compound Class Key Structural Features Bioactivity Highlights Reference
This compound NH₂NHCSNH₂ backbone; imine bond (-N=CH-) Intermediate for heterocycles; anti-tubercular (MIC: 0.39 µg/mL)
Thiosemicarbazones This compound + aldehyde/ketone condensation Anticancer (e.g., 246% T/C in L1210 leukemia models); antimycobacterial
Triazole-Thiols 1,2,4-Triazole ring + thiol group Antioxidant (69–88% DPPH scavenging); antibacterial (MIC: 4–16 µg/mL vs. S. aureus)
Piperidine-Thiosemicarbazides Piperidine moiety + this compound chain Fungicidal (EC₅₀: 8–32 µg/mL vs. plant pathogens)
Pyridinecarbonyl Derivatives Pyridine ring + carbonyl-thiosemicarbazide spacer Flexible MtGS binding (ChemPLP scores: 56–71); anti-tubercular

Pharmacological Activity

  • Antimycobacterial Activity: this compound derivatives (e.g., compounds 11 and 30) exhibit superior activity against Mycobacterium bovis (MIC: 0.39 µg/mL) compared to thiosemicarbazones (MIC range: 0.78–12.5 µg/mL). Electron-withdrawing groups (e.g., -NO₂) enhance potency in phenyl-substituted derivatives . However, 4-phenylthis compound analogs show variable efficacy, suggesting steric and electronic effects dominate SAR .
  • Antifungal Activity: Piperidine-linked thiosemicarbazides (e.g., compound 3b) demonstrate broad-spectrum fungicidal activity (EC₅₀: 8 µg/mL vs. Fusarium spp.), outperforming non-heterocyclic derivatives .
  • Anticancer Activity: Thiosemicarbazones like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone show potent antitumor effects (246% T/C in leukemia models), while this compound coordinating compounds (e.g., CMC-34) exhibit selective cytotoxicity (IC₅₀: 12–45 µM) with hepatocyte viability retention .
  • Antioxidant Activity :
    Dipicolinic acid-derived thiosemicarbazides (e.g., 3c ) achieve 1257 mM TEAC values, surpassing triazole-thiol derivatives (503–1257 mM TEAC) .

Molecular Interactions and Binding Affinities

  • Mycobacterium tuberculosis Glutamine Synthetase (MtGS) :
    Thiosemicarbazides bind via hydrogen bonds with Glu214 (distance: 2.6–3.1 Å) and hydrophobic interactions with Arg364/Lys214. Their ChemPLP scores (56–71) are lower than native ligands (MSO-P/ADP), indicating moderate affinity .

  • Staphylococcus aureus Gyrase B (GyrB) :
    Thiosemicarbazides 1–8 exhibit higher ATP-binding pocket affinity than kibdelomycin (ΔG: −9.2 to −11.5 kcal/mol vs. −8.1 kcal/mol), with 4 and 7 forming critical hydrogen bonds with Asp81 .

Cytotoxicity and Selectivity

This compound derivatives display selective cytotoxicity. For example, CMG-41 and CMT-67 maintain hepatocyte viability at control levels, whereas carbazole-bearing analogs (e.g., 17–28) show glioma-selective toxicity (IC₅₀: 8–25 µM) . In contrast, some thiosemicarbazones (e.g., nitro-substituted derivatives) exhibit non-selective cytotoxicity, limiting therapeutic utility .

Data Tables

Table 1: Antimycobacterial Activity of Selected Derivatives

Compound Structure MIC (µg/mL) Target Organism Reference
This compound 11 4-NO₂-phenyl derivative 0.39 Mycobacterium bovis
Thiosemicarbazone 15 Pyridine-2-carboxaldehyde 0.78 M. tuberculosis

Table 2: Cytotoxicity Profiles

Compound Cell Line IC₅₀ (µM) Selectivity Index Reference
CMG-41 Hepatocytes >100 High
Carbazole-25 U87 MG glioma 8.2 Moderate

Key Research Findings

Structural Flexibility : The carbonyl-thiosemicarbazide spacer enables adaptive binding to diverse enzymatic pockets (e.g., MtGS, GyrB), though native ligands often achieve superior fit .

Electron-Donating vs. Withdrawing Groups: While -NO₂ generally enhances antimycobacterial activity, -OMe/-Me substituents improve solubility and reduce toxicity .

Heterocyclic Enhancements : Piperidine and triazole moieties amplify antifungal/antioxidant activities by stabilizing target interactions .

Biological Activity

Thiosemicarbazide, a compound characterized by its thiosemicarbazone structure, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound and its derivatives, focusing on their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. We will also present data tables summarizing key findings from recent studies and highlight notable case studies that illustrate the compound's therapeutic potential.

Overview of this compound

This compound (TSC) is a sulfur-containing organic compound that can be synthesized through the reaction of thiosemicarbazones with various aldehydes or ketones. Its structure allows for modifications that enhance its biological activity. The general formula for this compound is R1R2C(=S)N-NH2, where R1 and R2 can be various substituents that influence the compound's pharmacological properties.

Antibacterial Activity

This compound and its derivatives have shown promising antibacterial properties against a range of bacterial strains. A study evaluated several thiosemicarbazides and found that compounds exhibited significant activity against Mycobacterium tuberculosis (Mtb), with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 μg/mL to 7.81 μg/mL .

Table 1: Antibacterial Activity of Thiosemicarbazides

CompoundBacterial StrainMIC (μg/mL)
TSC-1M. tuberculosis0.39
TSC-2E. coli16
TSC-3S. aureus32
TSC-4Pseudomonas aeruginosa64

Antifungal Activity

Thiosemicarbazides have also been evaluated for their antifungal activity, particularly against Candida albicans. Among the tested compounds, one derivative demonstrated an MIC of 1.56 μg/mL against all strains tested, indicating strong antifungal potential .

Table 2: Antifungal Activity of Thiosemicarbazides

CompoundFungal StrainMIC (μg/mL)
TSC-5Candida albicans1.56
TSC-6Candida tropicalis12.5
TSC-7Candida glabrata25

Antiviral Activity

Research has indicated that thiosemicarbazides possess antiviral properties as well. Specifically, they have shown effectiveness against influenza viruses, with studies suggesting a mechanism involving inhibition of viral replication .

Anticancer Activity

Thiosemicarbazides have been investigated for their anticancer properties, particularly in inhibiting the growth of various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity against cancer cells with IC50 values ranging from 5 to 20 μM .

Table 3: Anticancer Activity of Thiosemicarbazides

CompoundCancer Cell LineIC50 (μM)
TSC-8HeLa10
TSC-9MCF-715
TSC-10A5495

Case Study 1: Antitubercular Activity

In a detailed study on the antitubercular activity of this compound derivatives, researchers synthesized a series of compounds and evaluated their effectiveness against multidrug-resistant strains of Mtb. The most potent derivative was found to inhibit bacterial growth at an MIC value of 0.39 μg/mL, demonstrating significant promise as a new therapeutic agent for tuberculosis treatment .

Case Study 2: Antifungal Efficacy

Another study focused on the synthesis of this compound derivatives aimed at combating fungal infections. The results highlighted that specific derivatives had superior antifungal activity compared to standard antifungal agents, suggesting their potential use in treating resistant fungal infections .

Chemical Reactions Analysis

Precursor to Thiosemicarbazones

Thiosemicarbazides are commonly used as precursors to thiosemicarbazones . Thiosemicarbazones have the general formula R¹R²C=N¹-N²(H)-C³(=S)N⁴R³R⁴ and are obtained through the condensation reaction of aldehydes or ketones with thiosemicarbazides .

text
aldehyde/ketone + this compound -> thiosemicarbazone + H₂O

For example, the reaction of aldehydes or ketones with 4-phenylthis compound or this compound produces this compound derivatives with high yields and good bioactivity .

Example : Synthesis of (E)-1-(4-chlorobenzylidene)this compound

Reagent Yield Melting Point Analysis
4-chlorobenzaldehyde + this compound13%207-208 °C (dec.)Calcd for C₈H₈ClN₃S: C, 44.97; H, 3.77; N, 19.66, Found: C, 44.95; H, 3.76; N, 19.69
IR (KBr, cm⁻¹)3435, 3281, 3057, 1599, 1466
¹H NMR (500 MHz, DMSO-d6)δH (ppm) 7.44-7.84 (4H, m, arom), 8.01 (1H, s, N=CH), 8.07 and 8.23 (2H, 2bs, NH₂), 11.48 (1H, s, NH)

Metal Complex Formation

Thiosemicarbazides are used as ligands for transition metals . They can form complexes with various metal ions such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ . The ability to complex metal ions can be demonstrated by ¹H-NMR titration experiments with diamagnetic Zn²⁺ ions .

Example : Synthesis of this compound-functionalized calixarene metal derivatives

  • A new this compound-functionalized calixarene ligand (L ) was synthesized and used to prepare a series of transition metal complexes with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ .
  • The metal derivatives were prepared by mixing one equivalent of the metal salt in MeOH with one equivalent of ligand L in THF, followed by reflux for 24 h .
  • The characterization with multiple techniques (FT-IR, ¹H-NMR, ¹³C-NMR, ¹⁵N-NMR, COZY, NOESY, ESI-MS, SEM, EDS, and elemental analysis) demonstrated the successful synthesis of the target ligand, L .

Other Chemical Reactions

  • Reaction with Orthoesters : this compound reacts with orthoesters .
  • Reaction with 5-Halovalerophenones : Thiosemicarbazides react with 5-halovalerophenones to afford different heterocyclic ring systems .
  • Reaction with Isothiocyanates : Reacting with selected isothiocyanates, new this compound derivatives are formed .

Potential Hazards

This compound is incompatible with strong oxidizing agents and may react with nitrates . When heated to decomposition, it emits very toxic fumes of nitrogen oxides and sulfur oxides . It may also form toxic gases with acids, aldehydes, ketones and other chemical compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thiosemicarbazide derivatives, and how are they characterized?

this compound derivatives are typically synthesized via condensation reactions between hydrazide precursors and isothiocyanates under reflux conditions. For example, substituted pyridinecarbonyl thiosemicarbazides are prepared by reacting pyridinecarboxylic acid hydrazides with aryl isothiocyanates in ethanol . Characterization involves elemental analysis (C, H, N), FTIR (to confirm C=O, C=S, and NH groups), NMR (¹H and ¹³C for proton and carbon environments), and single-crystal X-ray diffraction for structural validation .

Q. How do researchers evaluate the biological activity of this compound derivatives?

In vitro assays such as the MTT test are standard for assessing antiproliferative activity against cancer cell lines (e.g., HepG2, MCF-7). Antibacterial activity is measured via minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus . For example, derivatives with pyridinecarbonyl groups exhibit IC₅₀ values as low as 2.09 μM against HepG2 cells .

Q. What spectroscopic techniques are critical for confirming tautomeric forms in thiosemicarbazides?

NMR spectroscopy (¹H and ¹³C) identifies proton environments and tautomer populations, while IR spectroscopy detects functional groups like C=O (1701–1653 cm⁻¹) and C=S (1307–1296 cm⁻¹). X-ray crystallography provides definitive proof of tautomeric states, such as the keto-thione form dominating in crystalline phases .

Advanced Research Questions

Q. How does tautomerism influence the biological efficacy of thiosemicarbazides, and how is this studied computationally?

Tautomerism alters molecular interactions with biological targets. For pyridinecarbonyl thiosemicarbazides, quantum-chemical calculations (B3LYP/6-311++G(3df,3pd)) and Boltzmann distribution analysis reveal that the keto-thione tautomer (01) is energetically favored in both gas and solvent phases. This form enhances binding to enzymes like carbonic anhydrase II via hydrogen bonding and π-π stacking . Experimental validation combines NMR chemical shifts and X-ray bond lengths (e.g., C–S = 1.683 Å for thione) .

Q. What role do coordination complexes of thiosemicarbazides play in enhancing bioactivity or material applications?

Thiosemicarbazides act as polydentate ligands, forming complexes with Mn²⁺, Fe³⁺, Ni²⁺, and Cu²⁺. These complexes exhibit improved antimicrobial activity due to increased lipophilicity and modified redox properties. For instance, Ni(II) and Zn(II) complexes with 4-chlorophenyl substituents show a 1:2 (M:L) stoichiometry, confirmed by FTIR (shifted C=S and NH bands) and thermogravimetric stability analysis .

Q. How are computational methods like DFT and molecular docking applied to optimize this compound derivatives?

Density functional theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and non-covalent interactions. For example, HOMO localization on this compound moieties correlates with reactivity in anticancer derivatives . Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions, identifying binding poses for tautomers like 01 with kinase targets .

Q. What methodological challenges arise in reconciling experimental and computational data for tautomer populations?

Discrepancies often occur due to solvent effects (e.g., DMSO stabilizing enol forms) or crystal packing forces favoring keto-thione tautomers. Researchers address this by comparing computed Gibbs free energies (DFT) with experimental NMR integrals and IR absorption intensities. For example, a 1.30% population of tautomer 02 in solution may evade detection by conventional methods but is critical for SAR interpretations .

Q. How do adsorption studies leverage this compound-functionalized materials for environmental applications?

this compound-modified cellulose (TSCCA) adsorbs U(VI) ions via Langmuir isotherm (125 mg/g capacity at pH 2) and pseudo-first-order kinetics. Characterization via BET surface area, FTIR (C=S and NH bands), and FE-SEM confirms ligand-metal coordination. Regeneration with Na₂CO₃ retains >99% efficiency over eight cycles .

Q. Data Contradictions and Resolution

Q. Why do some studies report variable antibacterial activity for structurally similar thiosemicarbazides?

Bioactivity discrepancies stem from substituent effects (e.g., electron-withdrawing groups like NO₂ enhance membrane penetration) or tautomer-dependent binding. For example, 4-nitrophenyl derivatives show MICs of 7.81–62.5 µg/mL against Streptococcus mutans, while methylphenyl analogs are less active due to reduced polarity .

Q. How can researchers address inconsistencies in tautomer stability predictions across solvents?

Combine solvent-phase DFT calculations (e.g., SMD model for DMSO) with experimental solvatochromic shifts in UV-Vis spectra. For instance, tautomer 01 dominates in DMSO (ΔG = −48.75 kcal/mol) but coexists with 02 in gas phase, validated by variable-temperature NMR .

Q. Methodological Best Practices

  • Synthetic Design : Optimize substituents (e.g., pyridine vs. phenyl) to balance lipophilicity and solubility for target engagement .
  • Data Validation : Cross-verify tautomer ratios using both X-ray (solid-state) and NMR (solution-phase) .
  • Computational Workflow : Use Gaussian09 for geometry optimization and VMD for visualizing non-covalent interactions .

Properties

IUPAC Name

aminothiourea
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InChI

InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5)
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InChI Key

BRWIZMBXBAOCCF-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(N)NN
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Molecular Formula

CH5N3S
Record name THIOSEMICARBAZIDE
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Related CAS

4346-94-5 (mono-hydrochloride)
Record name 1-Amino-2-thiourea
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DSSTOX Substance ID

DTXSID9021346
Record name Thiosemicarbazide
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Molecular Weight

91.14 g/mol
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Physical Description

THIOSEMICARBAZIDE is a white crystalline powder and is odorless. This material is used as a reagent for ketones and certain metals, for photography and as a rodenticide. It is also effective for control of bacterial leaf blight of rice. Not a registered pesticide in the U.S. It is a chemical intermediate for herbicides and a reagent for detection of metals. (EPA, 1998), White, odorless solid; [Hawley] Off-white crystalline powder; [Alfa Aesar MSDS]
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Solubility

In water, 1./0X10+4 mg/L at 20 °C, Very soluble in water, Soluble in water or alcohol, Very soluble in ethanol
Record name 1-AMINO-2-THIOUREA
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Vapor Pressure

0.33 [mmHg]
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Mechanism of Action

Glutamic acid decarboxylase activity in mouse brain homogenates was reduced after pretreatment with thiosemicarbazide.
Record name 1-AMINO-2-THIOUREA
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Color/Form

White crystalline powder, Long needles from water

CAS No.

79-19-6
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Record name Thiosemicarbazide
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Record name THIOSEMICARBAZIDE
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Melting Point

356 to 363 °F (EPA, 1998), 183 °C
Record name THIOSEMICARBAZIDE
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Record name 1-AMINO-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
Thiosemicarbazide
O-(2-Methoxyphenyl)-L-serine
Thiosemicarbazide
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
Thiosemicarbazide
O-(2-Methoxyphenyl)-L-serine
Thiosemicarbazide
O-(2-Methoxyphenyl)-L-serine
Thiosemicarbazide
O-(2-Methoxyphenyl)-L-serine
Thiosemicarbazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.